

7-Methoxyisoquinoline chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxyisoquinoline

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7-Methoxyisoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological significance of **7-Methoxyisoquinoline**. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.

Core Chemical Properties and Structure

7-Methoxyisoquinoline is a heterocyclic aromatic organic compound. Its structure consists of an isoquinoline core with a methoxy group substituted at the 7th position.

Structure:

- IUPAC Name: **7-methoxyisoquinoline**[\[1\]](#)
- Molecular Formula: C₁₀H₉NO[\[1\]](#)
- SMILES: COC1=CC2=C(C=C1)C=CN=C2[\[1\]](#)
- InChI Key: PNNUXNXZDJVGSB-UHFFFAOYSA-N[\[1\]](#)

The structural representation of **7-Methoxyisoquinoline** is as follows:

Caption: 2D Structure of **7-Methoxyisoquinoline**.

Quantitative Chemical Data:

Property	Value	Source
Molecular Weight	159.18 g/mol	[1]
Monoisotopic Mass	159.068413911 Da	[1]
Appearance	Brown to grey powder	
Boiling Point	292.6 °C at 760 mmHg (for 3,4-dihydro-7-methoxyisoquinoline)	[2]
Melting Point	Not available	
Solubility	Not available	

Spectroscopic Data

Precise experimental spectroscopic data for **7-Methoxyisoquinoline** is not readily available in public databases. The following represents predicted data and data from structurally similar compounds.

Mass Spectrometry (MS):

- A GC-MS analysis on PubChem shows a molecular ion peak at m/z 159, consistent with the molecular weight of **7-Methoxyisoquinoline**. [1] The fragmentation pattern would be characteristic of the isoquinoline core and the methoxy substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Predicted chemical shifts for the aromatic protons would appear in the range of 7.0-8.5 ppm. The methoxy group protons would exhibit a singlet at approximately 3.9-4.0 ppm.

- ^{13}C NMR: The carbon atoms of the isoquinoline ring are expected to resonate in the aromatic region (110-150 ppm). The methoxy carbon would appear around 55-60 ppm.

Infrared (IR) Spectroscopy:

- The IR spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the aromatic system, and C-O stretching of the methoxy group.

Experimental Protocols

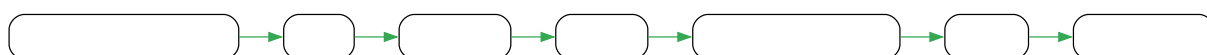
Detailed, validated experimental protocols specifically for the synthesis of **7-Methoxyisoquinoline** are not widely published. However, its synthesis can be approached through established methods for isoquinoline ring formation.

General Synthetic Approaches:

Several classical synthetic reactions can be adapted for the synthesis of **7-Methoxyisoquinoline**, including:

- Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines from β -arylethylamides, which can then be oxidized to the corresponding isoquinoline.^{[3][4][5]} The reaction typically involves cyclization using a dehydrating agent like phosphorus oxychloride (POCl_3) or polyphosphoric acid (PPA).^{[3][5]}
- Pomeranz-Fritsch Reaction: This method constructs the isoquinoline ring from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.^{[6][7]}
- Pictet-Spengler Reaction: This reaction involves the condensation of a β -arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently aromatized.^{[8][9][10]}

Illustrative Synthetic Workflow (Bischler-Napieralski approach):



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Caption: General workflow for **7-Methoxyisoquinoline** synthesis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of **7-Methoxyisoquinoline** are limited, its derivatives have shown significant potential in drug discovery, particularly as kinase inhibitors.

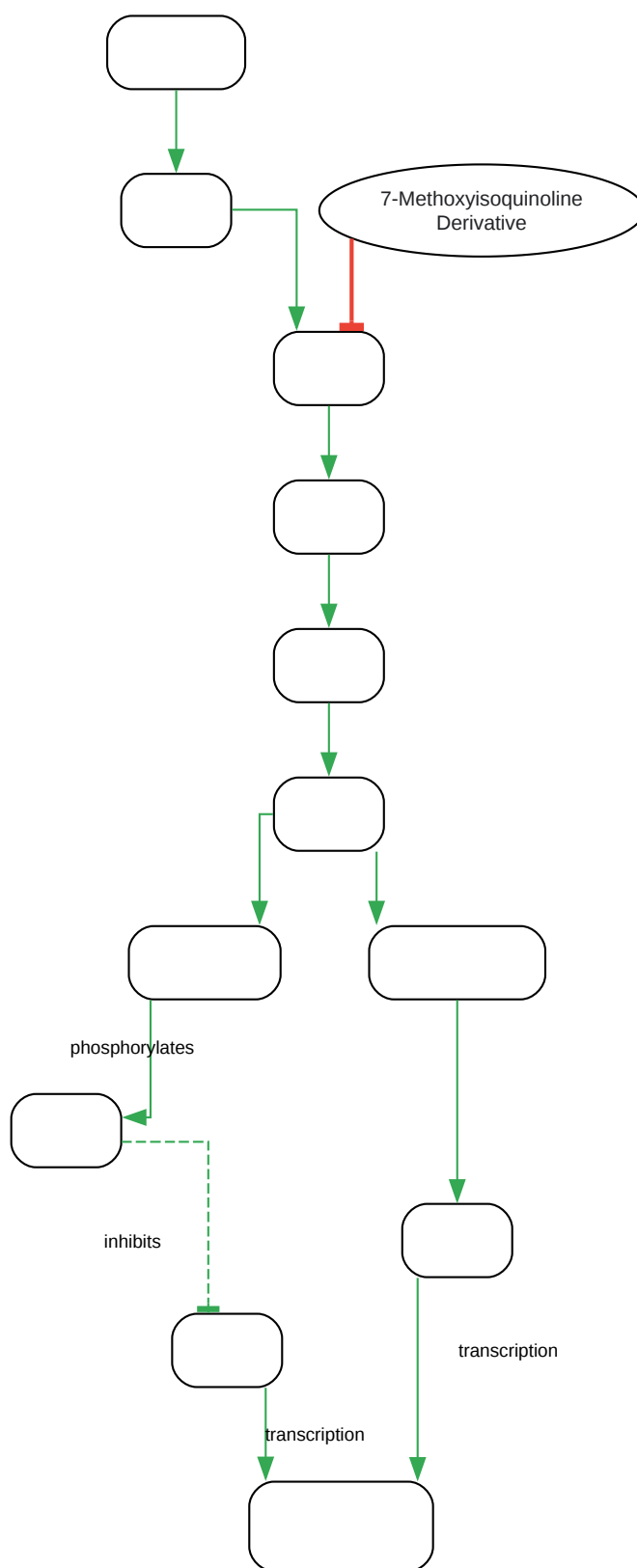
Inhibition of IRAK4 and Downstream Signaling:

A notable derivative, 1-[[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-**7-methoxyisoquinoline**-6-carboxamide (PF-06650833), has been identified as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).^{[11][12]} IRAK4 is a critical kinase in the innate immune response, acting downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).^{[3][8]}

Inhibition of IRAK4 disrupts the signaling cascade that leads to the activation of key transcription factors such as NF- κ B and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF- α and IL-6.^{[3][4]} This makes the **7-methoxyisoquinoline** scaffold a promising starting point for the development of anti-inflammatory and autoimmune disease therapeutics.

Signaling Pathway Diagram:

The following diagram illustrates the putative mechanism of action of a **7-methoxyisoquinoline**-based IRAK4 inhibitor on the TLR/IL-1R signaling pathway.



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Caption: Inhibition of the IRAK4 signaling pathway.

Experimental Protocol for IRAK4 Inhibition Assay (General):

A common method to assess IRAK4 inhibition is a biochemical kinase assay.

- Reagents: Recombinant human IRAK4, a suitable peptide substrate, ATP (often radiolabeled, e.g., [γ - ^{33}P]ATP), and the test compound (**7-methoxyisoquinoline** derivative).
- Procedure:
 - The test compound is serially diluted and incubated with the IRAK4 enzyme.
 - The kinase reaction is initiated by the addition of the substrate and ATP.
 - The reaction is allowed to proceed for a set time at a controlled temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or through fluorescence/luminescence-based methods.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated, and an IC_{50} value is determined.

Conclusion

7-Methoxyisoquinoline represents a valuable scaffold in medicinal chemistry. While comprehensive data on the parent molecule is somewhat limited in the public domain, its derivatives have demonstrated significant biological activity, particularly as inhibitors of IRAK4. This highlights the potential of the **7-methoxyisoquinoline** core in the development of novel therapeutics for inflammatory and autoimmune diseases. Further research is warranted to fully elucidate the chemical and biological properties of **7-Methoxyisoquinoline** itself and to explore the structure-activity relationships of its derivatives.

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- To cite this document: BenchChem. [7-Methoxyisoquinoline chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361142#7-methoxyisoquinoline-chemical-properties-and-structure]

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